

Self-assembly of dipotassium hexadecyl phosphate in aqueous solution

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Compound of Interest

Compound Name: *Dipotassium hexadecyl phosphate*

Cat. No.: *B093697*

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An In-depth Technical Guide to the Self-Assembly of **Dipotassium Hexadecyl Phosphate** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the self-assembly of **dipotassium hexadecyl phosphate** in aqueous solutions. This document is intended to serve as a core resource for professionals in research and development who are exploring the applications of this surfactant in areas such as drug delivery, formulation science, and materials science.

Introduction

Dipotassium hexadecyl phosphate is an anionic surfactant belonging to the alkyl phosphate family. Its structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a hydrophilic polar headgroup (a phosphate with two potassium counter-ions). This amphiphilic nature drives its self-assembly in aqueous environments, leading to the formation of organized supramolecular structures such as micelles, vesicles, and potentially hydrogels. Understanding and controlling this self-assembly process is critical for harnessing its potential as a solubilizing agent for poorly water-soluble drugs, a building block for advanced drug delivery systems, and a stabilizer in complex formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **dipotassium hexadecyl phosphate** is presented below.

Property	Value	Reference(s)
CAS Number	19045-75-1	[1][2][3][4]
Molecular Formula	C ₁₆ H ₃₃ K ₂ O ₄ P	[1][3][5]
Molecular Weight	398.60 g/mol	[1][3]
IUPAC Name	dipotassium;hexadecyl phosphate	[1]
Synonyms	Potassium cetyl phosphate, Potassium monocetyl phosphate	[1][6]

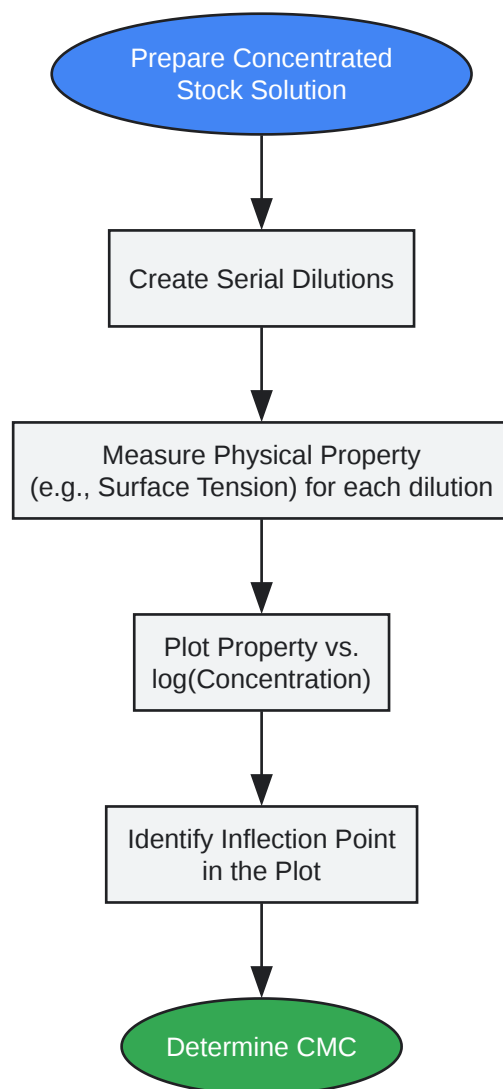
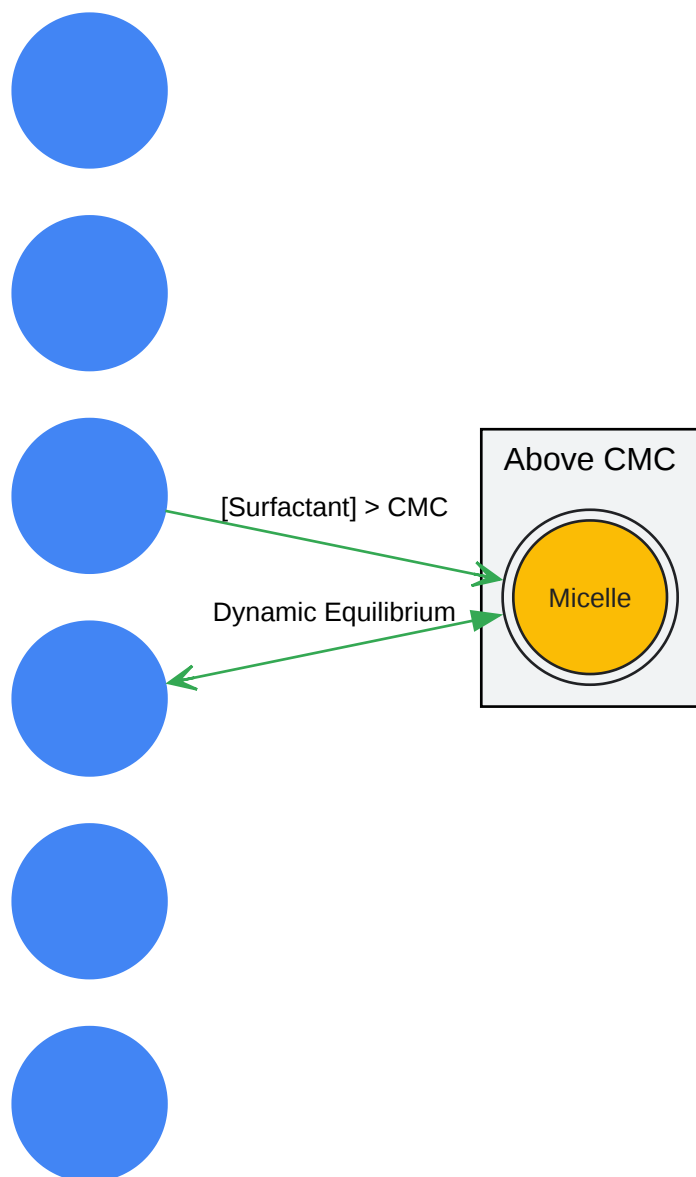
Fundamentals of Self-Assembly in Aqueous Solution

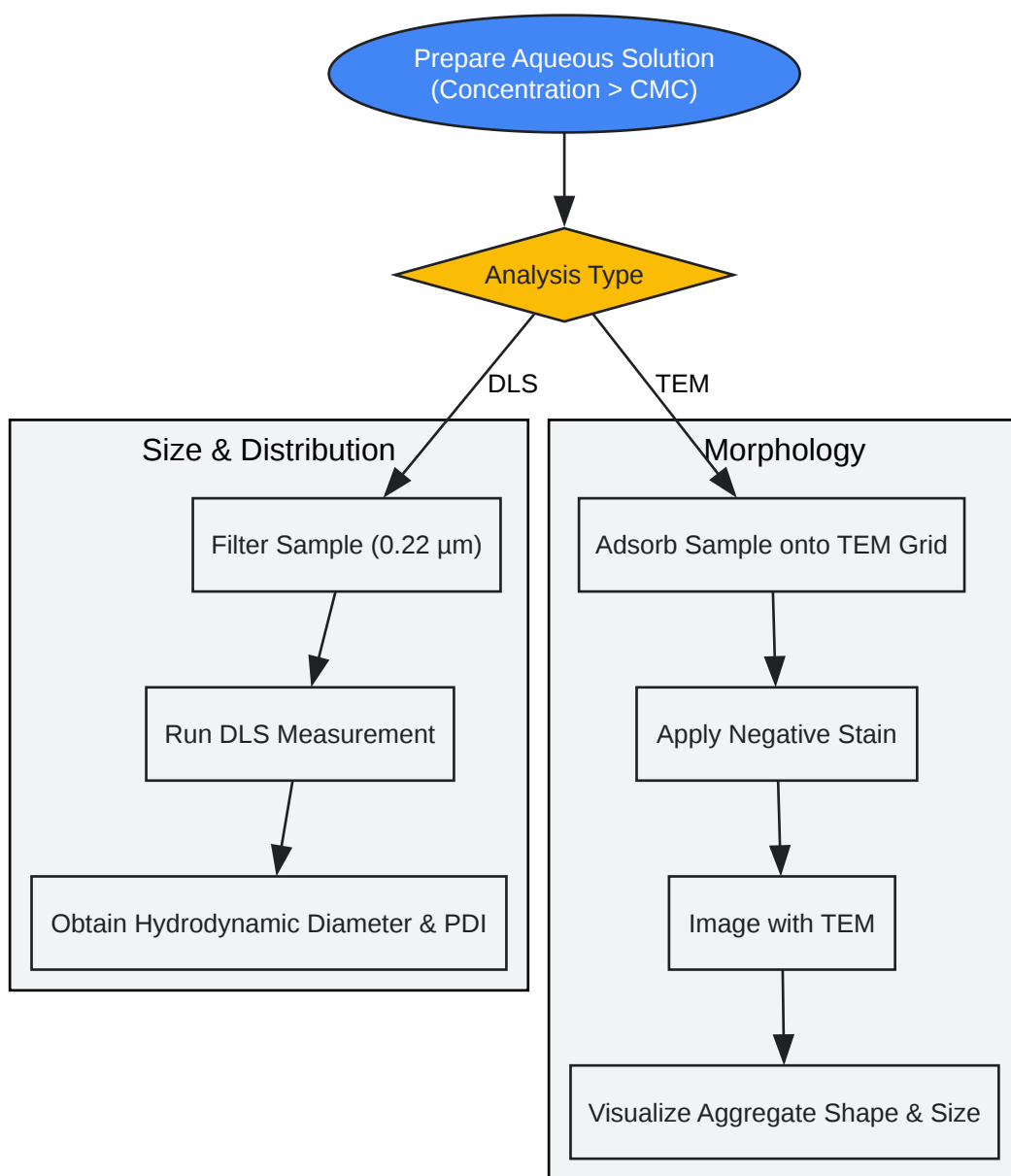
The primary driving force for the self-assembly of **dipotassium hexadecyl phosphate** in water is the hydrophobic effect. The nonpolar hexadecyl tails disrupt the favorable hydrogen-bonding network of water molecules, creating an entropically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously aggregate, sequestering their hydrophobic tails away from the water while exposing their polar phosphate headgroups to the aqueous phase.

At low concentrations, the surfactant exists predominantly as individual molecules (monomers). As the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC). Above the CMC, the monomers rapidly assemble into thermodynamically stable aggregates, most commonly spherical micelles. In these structures, the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell, or corona, that interfaces with the surrounding water. This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Depending on factors such as concentration, temperature, pH, and ionic strength, other, more complex structures like cylindrical micelles, vesicles (bilayer sheets forming a hollow sphere),

or lamellar phases (which can form gels) may also arise.





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